Cannabinoid Receptor Selectivity Profile
2-(Piperidinomethyl)benzophenone displays a >300-fold weaker affinity for the CB1 receptor compared to a structurally related high-affinity benzophenone-piperidine derivative. Specifically, this compound yields a Ki >1000 nM in a [³H]CP‑55,940 displacement assay at rat CB1 receptors, whereas the comparator compound (BindingDB ID BDBM50078769) achieves a Ki of 3 nM under similar radioligand displacement conditions [1][2]. At the human CB2 receptor, the same low-affinity profile (Ki >1000 nM) is observed, indicating that the ortho‑piperidinomethyl substitution pattern is strongly disfavored for cannabinoid receptor engagement [1]. This property makes the compound uniquely useful as a negative-control probe or as a pharmacologically silent scaffold in studies where CB1/CB2 activity must be absent.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki >1000 nM |
| Comparator Or Baseline | Benzophenone-piperidine analog (BDBM50078769): Ki = 3 nM |
| Quantified Difference | >333-fold weaker CB1 affinity |
| Conditions | [³H]CP‑55,940 displacement in rat brain homogenates (CB1) and human CB2‑expressing HEK293 cells |
Why This Matters
For scientists designing SAR campaigns or profiling off‑target panels, this compound’s nearly inert cannabinoid receptor profile provides a blank‑slate background unattainable with high‑affinity benzophenone‑piperidine analogs, thereby reducing confounding variables in bioassay interpretation.
- [1] BindingDB. BDBM50063532 (CHEMBL3398550) – Ki >1000 nM at human CB2 and rat CB1 receptors for 2-(Piperidinomethyl)benzophenone. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063532 View Source
- [2] BindingDB. BDBM50078769 (CHEMBL3416128) – Ki = 3 nM at rat CB1 receptor for a comparator benzophenone-piperidine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50078769 View Source
